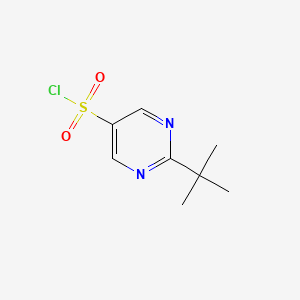![molecular formula C11H21NO4S B13920231 (9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Methyl-1-oxa-9-azaspiro[55]undecan-4-yl) methanesulfonate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[55]undecane core, which includes both oxygen and nitrogen atoms in its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate typically involves the reaction of a spirocyclic precursor with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The spirocyclic core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a spirocyclic amine derivative, while oxidation can lead to the formation of spirocyclic ketones or alcohols.
Applications De Recherche Scientifique
(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spirocyclic core can interact with biological targets, potentially disrupting cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[5.5]undecane Derivatives: Compounds with similar spirocyclic structures but different functional groups.
1,3-Dioxane and 1,3-Dithiane Spiranes: Compounds with oxygen or sulfur atoms in the ring system, exhibiting similar stereochemistry and reactivity.
Uniqueness
(9-Methyl-1-oxa-9-azaspiro[55]undecan-4-yl) methanesulfonate is unique due to its specific combination of a spirocyclic core with both oxygen and nitrogen atoms and a methanesulfonate group
Propriétés
Formule moléculaire |
C11H21NO4S |
|---|---|
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
(9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate |
InChI |
InChI=1S/C11H21NO4S/c1-12-6-4-11(5-7-12)9-10(3-8-15-11)16-17(2,13)14/h10H,3-9H2,1-2H3 |
Clé InChI |
FICVKFVHYUTGOF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CC(CCO2)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)



![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)


![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)



![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

